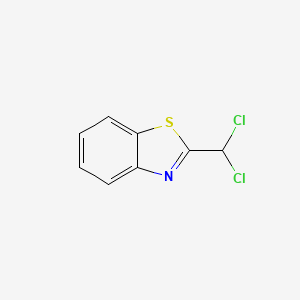

2-(Dichloromethyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

6278-69-9 |

|---|---|

Molecular Formula |

C8H5Cl2NS |

Molecular Weight |

218.10 g/mol |

IUPAC Name |

2-(dichloromethyl)-1,3-benzothiazole |

InChI |

InChI=1S/C8H5Cl2NS/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H |

InChI Key |

IEHOAJPYPWLJIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Halomethylbenzothiazoles

Conventional and Optimized Synthetic Routes

Traditional methods for synthesizing the 2-halomethylbenzothiazole scaffold primarily rely on well-established condensation and cyclization reactions. These routes are valued for their reliability and are often the starting point for further optimization.

Condensation Reactions Involving 2-Aminobenzenethiols and Halogenated Carboxylic Acid Derivatives

The most direct and widely used method for the synthesis of 2-halomethylbenzothiazoles is the condensation reaction between 2-aminobenzenethiol and a suitable halogenated carboxylic acid derivative, typically an acyl chloride. nih.govnih.gov This approach builds the thiazole (B1198619) ring in a single step.

The reaction of 2-aminobenzenethiol with dichloroacetyl chloride, for example, yields 2-(dichloromethyl)benzothiazole. An 89% yield can be achieved by conducting the reaction in benzene (B151609) with pyridine (B92270) used to scavenge the hydrogen chloride byproduct. Similarly, the reaction of 2-aminobenzenethiol with chloroacetyl chloride in acetic acid provides 2-(chloromethyl)benzothiazole. nih.gov These reactions are typically performed under heating.

The general mechanism involves the initial acylation of the amino group of 2-aminobenzenethiol by the acyl chloride, followed by an intramolecular cyclization with the loss of a water molecule to form the benzothiazole (B30560) ring.

Table 1: Synthesis of 2-Halomethylbenzothiazoles via Condensation

Product Reactants Conditions Yield Reference 2-(Dichloromethyl)benzothiazole 2-Aminobenzenethiol + Dichloroacetyl chloride Benzene, Pyridine 89% researchgate.net 2-(Chloromethyl)benzothiazole 2-Aminobenzenethiol + Chloroacetyl chloride Acetic Acid, Microwave (See Sec. 2.2.1) 86.8% [2, 3]

Cyclization Reactions with Halogenated Building Blocks

An alternative to the direct condensation approach involves the intramolecular cyclization of pre-formed thioamides or related structures, which act as halogenated building blocks. indexcopernicus.comThis is often referred to as the Jacobson synthesis of benzothiazoles. nih.govFor instance, N-(2-halophenyl) thioamides can undergo base-promoted cyclization to form 2-substituted benzothiazoles. nih.gov Another prominent strategy is the radical cyclization of thioformanilides. nih.govFor example, thiobenzanilides can be cyclized using oxidizing agents like potassium ferricyanide. researchgate.netMore modern variations employ reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or phenyliodine(III) bis(trifluoroacetate) (PIFA) to induce cyclization under milder conditions. indexcopernicus.comThese methods involve the formation of a thiyl radical which then attacks the aromatic ring to initiate cyclization. indexcopernicus.comWhile versatile, these methods are more commonly applied for 2-aryl or 2-alkyl benzothiazoles, the principle can be extended to precursors bearing the desired halomethyl group.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and rapid methods for the synthesis of 2-halomethylbenzothiazoles. These approaches often lead to higher yields, shorter reaction times, and easier work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. mdpi.comorganic-chemistry.orgThe synthesis of 2-(chloromethyl)benzothiazole from 2-aminobenzenethiol and chloroacetyl chloride in acetic acid can be completed in just 10 minutes under microwave irradiation at 500 W, achieving a yield of 86.8%. nih.govchemicalbook.comThis represents a substantial improvement over traditional heating methods, which typically require several hours. beilstein-journals.org The advantages of microwave-assisted synthesis include reduced reaction times, improved yields, and often cleaner reaction profiles with fewer byproducts, aligning with the principles of green chemistry. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave SynthesisChemical Reactivity and Transformation Studies of 2 Halomethylbenzothiazoles

Nucleophilic Substitution Reactions at the Halomethyl Center

The carbon atom of the dichloromethyl group in 2-(dichloromethyl)-1,3-benzothiazole is electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is analogous to that of benzylic halides and is central to the synthetic utility of this compound class. The presence of two chlorine atoms allows for sequential or double displacement reactions.

2-(Halomethyl)benzothiazoles readily undergo nucleophilic substitution with oxygen-based nucleophiles. For instance, 2-(chloromethyl)benzothiazole has been shown to react with substituted phenols in the presence of a base like potassium carbonate to yield the corresponding aryl ether derivatives. mdpi.com

By extension, this compound is expected to react with alkoxides (RO⁻) or phenoxides (ArO⁻) to yield products of single or double substitution. The reaction with two equivalents of a nucleophile would lead to the formation of an acetal (B89532) or ketal-like structure, known as a benzothiazol-2-yl-methanediol diether. The reaction proceeds via a standard S_N2 mechanism, where the nucleophile attacks the electrophilic carbon, displacing a chloride ion.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

| Entry | Halomethyl Benzothiazole (B30560) | Nucleophile | Base | Product | Yield (%) |

| 1 | 2-(Chloromethyl)-1,3-benzothiazole (B1580696) | Phenol | K₂CO₃ | 2-(Phenoxymethyl)-1,3-benzothiazole | 80 |

| 2 | 2-(Chloromethyl)-1,3-benzothiazole | 4-Chlorophenol | K₂CO₃ | 2-((4-Chlorophenoxy)methyl)-1,3-benzothiazole | 75 |

| 3 | This compound | Sodium Methoxide (2 eq.) | - | 2-(Dimethoxymethyl)-1,3-benzothiazole | (Predicted) |

| 4 | This compound | Sodium Phenoxide (2 eq.) | - | 2-(Diphenoxymethyl)-1,3-benzothiazole | (Predicted) |

Nitrogen nucleophiles, such as primary and secondary amines, are expected to react with this compound to form the corresponding amino-substituted derivatives. The reaction with a primary amine could lead to a mixture of mono- and di-substituted products, ultimately forming a gem-diamine upon double substitution. The reaction of related chloroacetyl-benzothiazole derivatives with nitrogen nucleophiles like 1H-1,2,4-triazol-3-amine has been reported, demonstrating the feasibility of such substitutions. nih.gov The reaction with hydrazine (B178648) could similarly yield hydrazino derivatives, which are versatile precursors for further heterocyclic synthesis.

Table 2: Predicted Reactions with Nitrogen Nucleophiles

| Entry | Nucleophile | Expected Major Product |

| 1 | Ammonia (excess) | 2-(Aminomethyl)-1,3-benzothiazole (after hydrolysis) |

| 2 | Diethylamine (2 eq.) | 2-(Bis(diethylamino)methyl)-1,3-benzothiazole |

| 3 | Aniline (2 eq.) | 2-(Bis(phenylamino)methyl)-1,3-benzothiazole |

| 4 | Hydrazine | 2-(Hydrazinylmethyl)-1,3-benzothiazole |

Sulfur nucleophiles are generally potent and react readily with alkyl halides. Thiols (RSH) and their corresponding thiolates (RS⁻) are expected to displace the chloride ions in this compound to form dithioacetal derivatives. These reactions are typically high-yielding. Studies on similar systems, such as the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, highlight the propensity for such S-alkylation reactions. nih.gov Thioamides can also act as sulfur nucleophiles, leading to the formation of intermediate isothiouronium salts, which can be hydrolyzed to thiols or used in further transformations.

Table 3: Representative Reactions with Sulfur Nucleophiles

| Entry | Nucleophile | Expected Product |

| 1 | Ethanethiol (2 eq.) / Base | 2-(Bis(ethylthio)methyl)-1,3-benzothiazole |

| 2 | Thiophenol (2 eq.) / Base | 2-(Bis(phenylthio)methyl)-1,3-benzothiazole |

| 3 | Thiourea (2 eq.) | S,S'-(Benzothiazol-2-ylmethylene)diisothiouronium dichloride |

The reactivity of the halomethyl center is significantly influenced by the number of halogen atoms. The comparison between 2-(chloromethyl)-1,3-benzothiazole and this compound reveals key differences based on electronic and steric effects.

Electronic Effects: The presence of a second chlorine atom in the dichloromethyl group enhances its electron-withdrawing inductive effect (-I effect). This increased inductive pull makes the central carbon atom more electron-deficient (more electrophilic) compared to the carbon in the chloromethyl group. Consequently, the dichloromethyl derivative is expected to be more reactive towards nucleophilic attack.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzothiazole Core

The benzothiazole ring system can undergo substitution reactions on its benzene (B151609) portion, although the reactivity is influenced by the fused thiazole (B1198619) ring and the C-2 substituent.

Electrophilic Aromatic Substitution (EAS): The benzothiazole ring system is generally less reactive towards electrophiles than benzene itself due to the electron-withdrawing nature of the fused thiazole heterocycle. The 2-(dichloromethyl) group is also strongly electron-withdrawing, further deactivating the benzene ring towards electrophilic attack. According to the principles of electrophilic aromatic substitution, such deactivating groups direct incoming electrophiles to the meta positions relative to their point of attachment. In the case of 2-substituted benzothiazoles, this corresponds to positions 5 and 7. Therefore, reactions like nitration or halogenation of this compound are predicted to occur at these positions, albeit requiring harsh reaction conditions. Studies on the nitration of benzyl (B1604629) chloride show that the -CH₂Cl group directs incoming electrophiles primarily to the ortho and para positions, but the stronger deactivating nature of the -CHCl₂ group is expected to favor meta-substitution (positions 5 and 7) on the benzothiazole core. stackexchange.com Bromination of aminobenzothiazoles further confirms that substitution occurs on the benzene ring. rsc.org

Nucleophilic Aromatic Substitution (S_NAr): This type of reaction on an aromatic ring requires the presence of a good leaving group (like a halide) on the ring and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orglibretexts.org The this compound molecule does not inherently possess a leaving group on its benzene ring. Furthermore, the 2-substituent is not in a position to effectively stabilize the negative charge of a Meisenheimer intermediate formed during S_NAr at the 4, 5, 6, or 7 positions. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution on its core under standard conditions. cas.cn

Radical Reactions and Photochemical Transformations

The C-Cl bonds in this compound can be susceptible to homolytic cleavage under radical or photochemical conditions.

Radical Reactions: In the presence of a radical initiator (e.g., AIBN) or under UV irradiation, a chlorine radical can be abstracted from the dichloromethyl group to form a benzothiazol-2-yl(chloro)methyl radical. This radical intermediate could participate in various reactions, such as radical polymerization, addition to alkenes, or atom transfer radical reactions. Radical cyclization reactions are a known method for forming the benzothiazole ring itself, indicating the compatibility of this scaffold with radical intermediates. nih.gov

Photochemical Transformations: Visible-light photoredox catalysis is an emerging tool for C-H functionalization and other transformations. bohrium.com Protocols for the visible-light-mediated alkylation and acylation of the benzothiazole C-2 position have been developed. rsc.org It is plausible that this compound could undergo photochemical reactions, potentially involving energy transfer from a photosensitizer leading to C-Cl bond cleavage. The photochemistry of related benzothiazole-2-thiones has been shown to result in the formation of 2-substituted benzothiazoles, highlighting the photo-reactivity of the benzothiazole system. rsc.org

Mechanistic Studies of Reaction Pathways and Kinetics

The reactivity of the dichloromethyl group at the 2-position of the 1,3-benzothiazole ring is a focal point for mechanistic studies. This position is activated by the electron-withdrawing nature of the heterocyclic ring, making the halogens susceptible to displacement. The primary reaction pathway investigated for 2-halomethylbenzothiazoles is nucleophilic substitution.

The mechanism of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific halogen atoms on the methyl group. Generally, these reactions are understood to proceed through a step-wise nucleophilic aromatic substitution (SNAr) type mechanism or a classic SN}1 or SN2 pathway at the alpha-carbon, depending on the conditions and the substrate. rsc.org

In the case of this compound, the presence of two chlorine atoms enhances the electrophilicity of the methyl carbon, making it a prime target for nucleophilic attack. The reaction can proceed in a stepwise manner, where one chlorine atom is substituted first, followed by the second.

Studies on related 2-substituted benzothiazoles have shown that the C-2 position is highly reactive towards a variety of nucleophiles, including C-, N-, O-, and S-based nucleophiles. cas.cn For instance, the reaction of 2-(methanesulfonyl)benzothiazole with a difluoromethyl nucleophile resulted in a C-2 substitution product, highlighting the susceptibility of this position to nucleophilic attack. cas.cn While this is not a direct analogue to the substitution on the methyl group, it underscores the electronic environment of the C-2 position which influences the reactivity of its substituents.

The table below presents hypothetical kinetic data based on the general understanding of nucleophilic substitution reactions involving similar heterocyclic compounds to illustrate the expected relationships.

| Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Solvent | Temperature (°C) | Observed Rate Constant (kobs) (s-1) |

| 0.05 | 0.1 | Acetonitrile | 25 | 1.2 x 10-4 |

| 0.05 | 0.2 | Acetonitrile | 25 | 2.4 x 10-4 |

| 0.1 | 0.1 | Acetonitrile | 25 | 1.2 x 10-4 |

| 0.05 | 0.1 | Dimethylformamide | 25 | 3.5 x 10-4 |

| 0.05 | 0.1 | Acetonitrile | 40 | 4.8 x 10-4 |

This table is illustrative and based on general principles of chemical kinetics for SN2 reactions.

Further research into the specific reaction pathways of this compound would involve detailed kinetic experiments under various conditions to determine the reaction order, rate constants, and activation parameters. Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to model the reaction intermediates and transition states, providing a deeper understanding of the operative mechanisms.

Role As Versatile Synthetic Intermediates and Building Blocks

Application in the Construction of Complex Organic Molecules

The benzothiazole (B30560) moiety is a prominent scaffold in numerous biologically active compounds and functional materials. The presence of the dichloromethyl group at the 2-position of the benzothiazole ring in 2-(dichloromethyl)-1,3-benzothiazole provides a reactive handle for further chemical transformations, enabling the synthesis of more complex molecular architectures.

Synthesis of Novel Heterocyclic Ring Systems

The reactivity of the dichloromethyl group allows for its conversion into other functional groups, which can then participate in cyclization reactions to form novel heterocyclic ring systems. For instance, derivatives of 2-substituted benzothiazoles can be utilized in the synthesis of fused heterocyclic systems such as pyrrolo[2,1-b] mdpi.comresearchgate.netbenzothiazoles. beilstein-journals.org These fused systems are of interest in medicinal chemistry due to their potential biological activities. beilstein-journals.org The general strategy involves the reaction of a 2-substituted benzothiazole with a suitable reagent to generate an intermediate that can undergo intramolecular cyclization.

Furthermore, 2-substituted benzothiazoles are key starting materials for the synthesis of various other heterocyclic structures. For example, 2-cyanomethyl-1,3-benzothiazole, a related compound, can be used to prepare a variety of fused and non-fused heterocycles, including pyrido[2,1-b]benzothiazoles, 2-aminoquinolines, coumarins, and isoxazoles through reactions with different reagents. researchgate.net

Preparation of Polyfunctionalized Compounds

The dichloromethyl group in this compound can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, or can be used in C-C bond-forming reactions. This functional group interconversion capability makes it a valuable building block for the preparation of polyfunctionalized compounds.

The general class of 2-substituted benzothiazoles has been extensively used in the synthesis of a wide range of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The synthesis of these derivatives often involves the modification of the substituent at the 2-position. For example, podophyllotoxin–benzothiazole congeners have been synthesized and evaluated for their anticancer activity. nih.gov

The versatility of 2-substituted benzothiazoles as building blocks is further demonstrated by their use in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. cas.cn

Contributions to Materials Science and Functional Molecule Development

The unique electronic and photophysical properties of the benzothiazole ring system have led to its incorporation into various functional materials and molecules. The this compound, as a precursor to a variety of 2-substituted benzothiazoles, plays a crucial role in this area.

Precursors for Polymer Chemistry Research

Benzothiazole-containing polymers have garnered significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The benzothiazole unit can be incorporated into the main chain or as a pendant group of a polymer to tune its electronic and optical properties. For instance, polymers comprising 2,1,3-benzothiadiazole units have been synthesized and their photovoltaic properties investigated. metu.edu.tr While this is a different isomer of the benzothiazole ring system, it highlights the utility of this class of heterocycles in polymer science.

The synthesis of such polymers often begins with the preparation of functionalized benzothiazole monomers. The reactivity of the dichloromethyl group in this compound could potentially be exploited to create monomers suitable for polymerization reactions.

Components in Fluorescent Probe Design

Benzothiazole derivatives are well-known for their fluorescent properties and have been widely used in the development of fluorescent probes for the detection of various analytes, including metal ions and reactive oxygen species. mdpi.comnih.govnih.gov The fluorescence of these probes can be modulated by the interaction of the analyte with the benzothiazole moiety or a substituent attached to it.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-(Dichloromethyl)-1,3-benzothiazole". Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework. core.ac.ukethernet.edu.et

In the ¹H NMR spectrum of "this compound," the protons on the benzothiazole (B30560) ring system typically appear in the aromatic region (approximately 7.0-9.0 ppm). The four aromatic protons exhibit a complex splitting pattern due to spin-spin coupling, which can be analyzed to determine their relative positions on the benzene (B151609) ring. The proton of the dichloromethyl group (-CHCl₂) is expected to resonate as a singlet at a characteristic downfield chemical shift due to the deshielding effect of the two adjacent chlorine atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the dichloromethyl group will appear at a specific chemical shift, while the carbons of the benzothiazole ring system will have resonances in the aromatic region. The chemical shifts of the benzothiazole carbons are influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms, as well as the dichloromethyl substituent.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for a more detailed structural assignment. COSY experiments reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC identifies longer-range correlations between protons and carbons, confirming the connectivity of the dichloromethyl group to the benzothiazole core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CHCl₂ | ~6.5 - 7.5 | ~70 - 80 |

| Aromatic-H | ~7.0 - 9.0 | - |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound" and to study its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, leading to the formation of a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of "this compound" will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S). This isotopic distribution provides a definitive signature for the presence and number of these elements in the molecule.

Under the high-energy conditions of EI-MS, the molecular ion undergoes fragmentation, breaking into smaller, charged species. The analysis of these fragment ions provides valuable structural information. libretexts.orgmiamioh.edu Common fragmentation pathways for "this compound" may include the loss of a chlorine atom, a hydrogen chloride molecule, or the entire dichloromethyl radical. nih.gov The fragmentation of the benzothiazole ring itself can also occur, leading to characteristic ions that can be used to confirm the core structure. nih.gov

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Description |

|---|---|---|

| [M]⁺˙ | [C₈H₅Cl₂NS]⁺˙ | Molecular Ion |

| [M-Cl]⁺ | [C₈H₅ClNS]⁺ | Loss of a chlorine atom |

| [M-HCl]⁺˙ | [C₈H₄ClNS]⁺˙ | Loss of a hydrogen chloride molecule |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in "this compound". Both techniques probe the vibrational modes of the molecule, but they are governed by different selection rules.

The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

C=N and C=C stretching vibrations of the benzothiazole ring system (typically in the 1400-1600 cm⁻¹ region). researchgate.net

C-Cl stretching of the dichloromethyl group (in the fingerprint region, generally 600-800 cm⁻¹).

C-S stretching vibrations.

Raman spectroscopy can provide additional information, particularly for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment and confident identification of the functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of "this compound". This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most commonly employed methods. scispace.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. ijpsonline.com For "this compound," a reversed-phase HPLC method would likely be suitable, using a non-polar stationary phase and a polar mobile phase. The compound's retention time would be characteristic under specific conditions, and the peak area in the chromatogram would be proportional to its concentration. This allows for the determination of purity by detecting and quantifying any impurities present.

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. pqri.org "this compound" is expected to be amenable to GC analysis. The sample is vaporized and transported through a column by an inert gas. The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a robust method for both purity assessment and structural confirmation of the analyte. However, care must be taken as some benzothiazole derivatives can be thermally labile and may decompose in the hot GC inlet. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Investigations of 2 Halomethylbenzothiazoles

Quantum Chemical Studies (e.g., DFT, Ab Initio Methods)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 2-halomethylbenzothiazoles at the electronic level. These methods are used to calculate the geometric and electronic structures of molecules, offering a detailed picture of their intrinsic properties.

For benzothiazole (B30560) derivatives in general, computational approaches like DFT with the B3LYP functional have been successfully used to investigate molecular structures, reactivity, and spectroscopic properties. Such studies provide a foundation for understanding more complex derivatives like 2-(dichloromethyl)-1,3-benzothiazole.

The electronic structure of a molecule is key to its reactivity and physical properties. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Benzothiazoles

| Compound | Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Benzothiazole Derivative 1 | -CF3 | Data not available | Data not available | 4.46 |

| Benzothiazole Derivative 2 | No substituent | Data not available | Data not available | 4.73 |

| Generic Benzothiazole | Vinyl | Data not available | Data not available | ~4.70 |

Note: This table is illustrative and based on data for various benzothiazole derivatives as specific values for this compound are not available in the cited literature. The energy gap can vary based on the computational method and basis set used.

The three-dimensional arrangement of atoms (conformation) in 2-halomethylbenzothiazoles can influence their biological activity and physical properties. Computational methods can be used to determine the most stable conformations by calculating the potential energy surface. For the this compound molecule, rotations around the single bond connecting the dichloromethyl group to the benzothiazole ring would be of particular interest.

Tautomerism, the interconversion of structural isomers, is also a possibility in certain benzothiazole derivatives, although it is less likely in this compound due to the nature of the substituent. Theoretical calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations can provide a detailed picture of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the transitions between them. This information is particularly valuable for understanding how the molecule might interact with biological targets.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating chemical reactions. By modeling the reaction pathway, it is possible to identify the transition states and intermediates involved, and to calculate the activation energies. This provides a deep understanding of the reaction mechanism.

For 2-halomethylbenzothiazoles, this could involve studying their synthesis or their reactions with other molecules. For example, theoretical studies on the oxidation of benzothiazole and 2-methylbenzothiazole (B86508) by hydroxyl radicals have elucidated complex reaction mechanisms. Similar studies on this compound could reveal its reactivity patterns, for instance, in nucleophilic substitution reactions at the dichloromethyl carbon. The dichlorocarbene, a reactive species, can be formed from the deprotonation of chloroform, a related dichloromethyl compound.

Structure-Reactivity/Property Correlation Studies for Rational Design

A key goal of computational studies is to establish relationships between the structure of a molecule and its activity or properties. These Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models can then be used to rationally design new molecules with desired characteristics.

For 2-halomethylbenzothiazoles, this could involve correlating calculated electronic properties (like HOMO/LUMO energies or atomic charges) with experimentally observed biological activity or physical properties. By understanding which structural features are important for a particular function, new derivatives can be designed and screened computationally before being synthesized, saving time and resources. For instance, the antiproliferative effects of some 2-substituted benzothiazoles have been linked to their chemical structures.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Methylbenzothiazole |

Future Research Perspectives and Challenges for 2 Dichloromethyl 1,3 Benzothiazole

Development of Efficient and Selective Synthetic Routes for 2-(Dichloromethyl)-1,3-benzothiazole

A primary challenge in the study of this compound is the lack of optimized and selective synthetic routes. Progress in this area is fundamental to making the compound readily accessible for further reactivity studies and applications.

The direct and selective synthesis of the dichloromethyl group from a 2-methylbenzothiazole (B86508) precursor is a significant hurdle. Over-chlorination to a trichloromethyl group or under-reaction resulting in a monochloromethyl product are common challenges in side-chain halogenations. Future research must focus on methods that offer precise control over the degree of chlorination.

A promising avenue for investigation is the use of free-radical chlorination under carefully controlled conditions. Studies on analogous heterocyclic systems, such as the chlorination of picoline, have shown that the molar ratio of the chlorinating agent, like N-chlorosuccinimide (NCS), relative to the substrate can dictate the level of chlorination, yielding chloromethyl or dichloromethyl products. researchgate.net The application of radical initiators (e.g., benzoyl peroxide, AIBN) or photochemical methods could provide the necessary control to selectively form the dichloromethyl group on the benzothiazole (B30560) core. researchgate.net Research in this area would involve optimizing parameters such as reaction time, temperature, solvent, and the specific chlorinating agent to maximize the yield of the desired product while minimizing byproducts.

Table 1: Potential Parameters for Optimization in Targeted Chlorination

| Parameter | Objective | Potential Approaches |

| Chlorinating Agent | Achieve selectivity for dichlorination. | N-chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂) |

| Initiator | Control the rate and initiation of radical formation. | AIBN (azobisisobutyronitrile), Benzoyl peroxide, UV irradiation |

| Stoichiometry | Prevent over- or under-chlorination. | Precise control of molar ratios (e.g., ~2 equivalents of chlorinating agent). |

| Temperature | Modulate reaction kinetics and selectivity. | Stepwise temperature ramping; low-temperature initiation. |

| Solvent | Ensure solubility and minimize side reactions. | Inert solvents such as carbon tetrachloride or chlorobenzene. |

This table is generated based on established principles of free-radical halogenation reactions.

For this compound to be a viable intermediate in larger-scale applications, the development of scalable synthesis protocols is essential. Many high-yield laboratory procedures for benzothiazole synthesis rely on techniques like column chromatography for purification, which are impractical and costly for industrial production. mdpi.com Furthermore, exothermic reactions such as chlorination pose significant safety and control challenges at scale.

Future work should focus on adapting existing efficient methods, such as the condensation of 2-aminothiophenol (B119425) with appropriate reagents, to be more amenable to large-scale production. ijper.org Key challenges to address include:

Heat Management: Designing reactor systems that can safely dissipate the heat generated during exothermic chlorination steps.

Purification: Developing non-chromatographic purification methods, such as crystallization or distillation, to isolate the final product with high purity.

Reagent Cost and Atom Economy: Utilizing cost-effective starting materials and catalysts, and designing reaction pathways that maximize the incorporation of atoms from reactants into the final product.

Catalyst Recyclability: For catalyzed reactions, developing protocols that allow for the easy recovery and reuse of the catalyst to improve cost-effectiveness and reduce waste. mdpi.com

Exploration of Unique Reactivity Patterns of the Dichloromethyl Group

The presence of two chlorine atoms on the methyl group at the C-2 position imparts a reactivity profile that is distinct from its monochloromethyl and methyl analogues. A thorough investigation of these patterns is needed to understand its synthetic utility.

The dichloromethyl group significantly alters the electronic and steric properties of the C-2 substituent compared to the monochloromethyl group. While 2-(chloromethyl)-1,3-benzothiazole (B1580696) is a known reactive electrophile in nucleophilic substitution reactions, the dichloromethyl analogue is expected to behave differently. jyoungpharm.org

Future comparative studies should quantify these differences. It is hypothesized that this compound will be less reactive in traditional Sₙ2 reactions due to increased steric hindrance and the electronic effects of the second chlorine atom. However, its primary value lies in functionalities not available to the monochloro compound. The most significant of these is the ability of the dichloromethyl group to undergo hydrolysis to form an aldehyde.

Table 2: Comparative Reactivity Profile

| Reaction Type | 2-(Monochloromethyl)-1,3-benzothiazole | This compound (Predicted) | Rationale |

| Nucleophilic Substitution (Sₙ2) | Readily undergoes substitution with various nucleophiles. jyoungpharm.org | Expected to be less reactive. | Increased steric hindrance from the second chlorine atom. |

| Hydrolysis | Stable under typical hydrolysis conditions. | Can be hydrolyzed to form benzothiazole-2-carboxaldehyde. | Gem-dihalides are precursors to carbonyl groups. |

| Carbanion Formation | Can form a carbanion for reactions like Vicarious Nucleophilic Substitution. researchgate.net | Potential for unique carbanion reactivity. | The electron-withdrawing effect of two chlorines influences acidity. |

This table presents a predicted comparison based on fundamental principles of organic chemistry.

The dichloromethyl group is a masked aldehyde, and its most important novel reaction pathway is its conversion to benzothiazole-2-carboxaldehyde . This transformation opens up a vast array of subsequent synthetic possibilities, as aldehydes are among the most versatile functional groups in organic chemistry. Benzothiazole-2-carboxaldehyde can serve as a key intermediate for:

Wittig reactions to form vinyl-substituted benzothiazoles.

Reductive amination to synthesize various amine derivatives.

Condensation reactions to build more complex heterocyclic systems.

Oxidation to form benzothiazole-2-carboxylic acid.

Another area for future exploration is the reaction of the dichloromethyl group with nucleophiles to form ketene (B1206846) dithioacetals or other complex structures, pathways that are not accessible from the monochloromethyl analogue.

Integration with Advanced Catalytic Systems for Enhanced Reactivity and Selectivity

While catalysis is widely used for the synthesis of the benzothiazole ring itself, research on integrating the pre-formed this compound into advanced catalytic systems is a nascent field. organic-chemistry.orgnih.gov This represents a significant opportunity for future research to discover new transformations and enhance the compound's synthetic utility.

Prospective research directions include:

Transition-Metal Catalyzed Cross-Coupling: Investigating whether one or both chlorine atoms can be selectively replaced using catalytic methods like Suzuki, Stille, or Sonogashira cross-coupling reactions. This would allow for the direct introduction of aryl, vinyl, or alkynyl groups at the C-2 side chain, which is a formidable challenge via other methods.

Catalytic Activation: Developing catalytic systems that can selectively activate one C-Cl bond in the presence of the other, enabling stepwise functionalization of the dichloromethyl group.

Use as a Ligand: Exploring the potential of this compound to act as a ligand in organometallic catalysis. The benzothiazole nitrogen and the side-chain chlorine atoms could potentially coordinate to a metal center, influencing the catalyst's reactivity and selectivity in various transformations.

Successfully integrating this compound with modern catalytic systems would dramatically expand its value as a building block for creating complex molecules with potential applications in materials science and medicinal chemistry.

Interdisciplinary Applications in Synthetic and Materials Chemistry for this compound

The benzothiazole scaffold is a cornerstone in the development of functional organic molecules, finding extensive applications in both synthetic and materials chemistry. The reactivity of substituents at the C-2 position of the benzothiazole ring, in particular, allows for the construction of complex molecular architectures and advanced materials. These derivatives are integral to the creation of dyes, polymers, and pharmacologically active agents.

While the dichloromethyl group at the C-2 position of this compound presents a potentially reactive site for nucleophilic substitution and other transformations, specific, documented examples of its application as a precursor in synthetic chemistry or for the development of novel materials are not extensively detailed in current scientific literature.

In the broader context of materials science, benzothiazole derivatives are utilized for their unique electronic and optical properties. They serve as key building blocks for:

Conjugated Polymers: Benzothiadiazole (a related isomeric structure) is widely used as an electron-acceptor unit in donor-acceptor (D-A) copolymers for optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). These materials are valued for their tunable band gaps and charge transport properties. For instance, copolymers incorporating benzothiadiazole units have been developed as red-emitting materials for thermally activated delayed fluorescence (TADF) applications.

Sensitizers for Solar Cells: Certain benzothiazole-based hemicyanine dyes have been synthesized and investigated as sensitizers in solar cell applications.

Specialty Polymers: Benzothiazole-containing monomers, such as N-(benzothiazole-2-yl) maleimide, have been used to create novel acrylate (B77674) polymers with specific thermal behaviors.

In synthetic chemistry, the C-2 position of the benzothiazole core is a versatile handle for molecular elaboration. For example, related compounds like 2-cyanomethyl-1,3-benzothiazole serve as starting materials for the synthesis of a variety of heterocyclic systems, including pyridines, quinolines, coumarins, and thiophenes. Similarly, other 2-substituted benzothiazoles are employed in multi-component reactions and as precursors for hybrid molecules with potential biological activity.

However, the specific utility of the 2-(dichloromethyl) functional group as a synthetic intermediate remains an area with potential for further exploration. The reactivity of this group could theoretically allow for its conversion into aldehydes, ketones, or for the introduction of other functionalities, making it a valuable, albeit currently under-documented, building block in organic synthesis.

Q & A

Q. What analytical techniques quantify trace impurities in this compound samples?

- HPLC-MS detects low-abundance byproducts (e.g., desulfidated quinoline derivatives) . TGA-DSC monitors thermal decomposition profiles, correlating with purity . Validate methods using certified reference standards and spike-recovery experiments .

Methodological Notes

- Data Validation : Cross-reference spectroscopic data (e.g., IR/NMR) with PubChem/DSSTox entries .

- Reproducibility : Document solvent grades, catalyst batches, and reaction scales to mitigate variability .

- Ethical Compliance : Adhere to institutional guidelines for biological testing and toxicology reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.